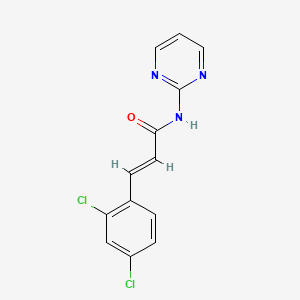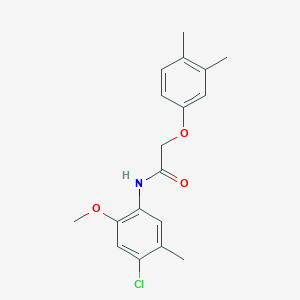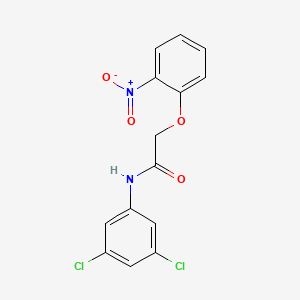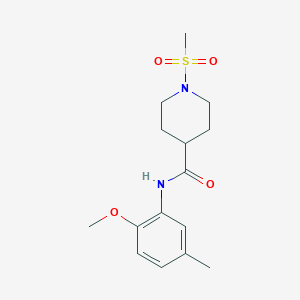![molecular formula C18H19NO5 B5859938 methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound that has recently gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MPA and is used as a chemical intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of MPA is not well understood. However, it is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a critical role in the nervous system. This inhibition leads to an increase in the concentration of certain neurotransmitters, such as acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPA in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. It is also relatively inexpensive compared to other chemical intermediates. However, one of the limitations of using MPA is its potential toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
There are several future directions for the research and development of MPA. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Another potential direction is the development of new synthetic methods for the production of MPA, which could lead to more efficient and cost-effective methods of synthesis. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential effects on the body.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 4-aminophenol with 2-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl chloroacetate to obtain MPA. This method is a simple and efficient way to produce MPA in large quantities.
Applications De Recherche Scientifique
MPA has various scientific research applications, including its use as a chemical intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of polymers and materials, such as thermoplastic elastomers and polyurethanes.
Propriétés
IUPAC Name |
methyl 2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-5-3-4-6-16(13)24-11-17(20)19-14-7-9-15(10-8-14)23-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDVMIUYGJDNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)



![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
